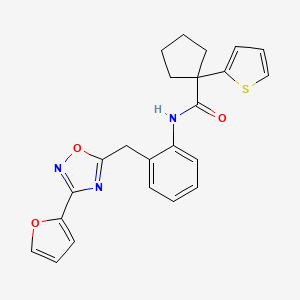![molecular formula C6H12ClNO2 B2423826 2-[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride CAS No. 1909314-12-0](/img/structure/B2423826.png)
2-[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride, also known as ACPC, is a compound with the CAS Number: 1909314-12-0 . It has a molecular weight of 165.62 and its IUPAC name is 2-(1-(aminomethyl)cyclopropyl)acetic acid hydrochloride . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO2.ClH/c7-4-6(1-2-6)3-5(8)9;/h1-4,7H2,(H,8,9);1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Synthesis and Characterization
- A study by Ikram et al. (2015) explored the synthesis of Schiff base ligands using [1-(aminomethyl)cyclohexyl]acetic acid, showing potential applications in producing metal complexes with antioxidant and xanthine oxidase inhibitory activities, highlighting the utility of related compounds in synthetic chemistry (Ikram et al., 2015).
Chemical Transformation and Derivatives
- Research by Nongkhlaw et al. (2005) demonstrated a method to prepare cyclopropane acetic acid ethyl esters, showcasing a route for chemical transformations using cyclopropyl alkyl ketones, which might be related to the broader chemical family of 2-[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (Nongkhlaw et al., 2005).
Pharmaceutical Intermediates and Enzyme Inhibition
- Zhu et al. (2018) reported the biocatalytic synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, an important intermediate in hepatitis C virus protease inhibitors, demonstrating the significance of similar cyclopropyl-containing compounds in pharmaceutical research (Zhu et al., 2018).
Chemical Synthesis and Analysis
- A study by Abdel-Khalik et al. (2000) detailed the synthesis of various compounds utilizing 2-arylhydrazono-3-oxopropanals, which may imply the potential use of related compounds in the synthesis of complex organic molecules (Abdel-Khalik et al., 2000).
Hydrocolloid Gels in Food and Pharmaceutical Applications
- Luo et al. (2019) synthesized a chitosan copolymer incorporating a derivative of cyclopropane acetic acid, demonstrating potential uses in food and pharmaceutical applications due to its rheological properties and antibacterial capabilities (Luo et al., 2019).
Large-Scale Synthesis for Pharmaceutical Application
- Research by Mathur et al. (2017) described the large-scale synthesis of a cyclopropyl pyran compound, a precursor for hepatitis C virus inhibitors, indicating the relevance of similar cyclopropyl-containing compounds in large-scale pharmaceutical synthesis (Mathur et al., 2017).
Soil Microorganisms and Stress Mitigation in Plants
- A study by Tiwari et al. (2018) on soil microorganisms producing 1-aminocyclopropane-1-carboxylic acid deaminase highlights the importance of cyclopropyl-containing compounds in agriculture, particularly in stress mitigation for plants (Tiwari et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . There are several precautionary statements associated with this compound, including recommendations for handling and storage, first aid measures, and disposal .
特性
IUPAC Name |
2-[1-(aminomethyl)cyclopropyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-4-6(1-2-6)3-5(8)9;/h1-4,7H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAADBVGZORNFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909314-12-0 |
Source


|
| Record name | 2-[1-(aminomethyl)cyclopropyl]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

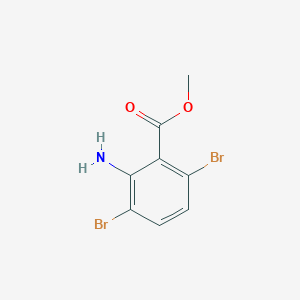
![methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether](/img/structure/B2423745.png)
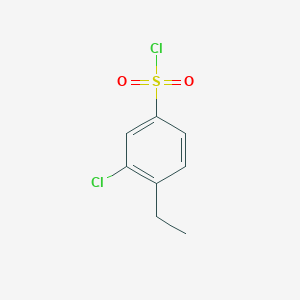
![2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B2423751.png)
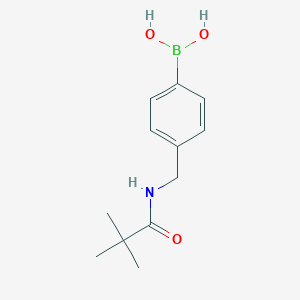
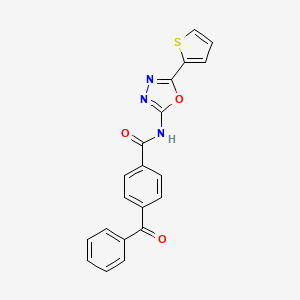
![N-cyclohexyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2423754.png)

![N-[1-(5-Oxo-1,4-dihydro-1,2,4-triazol-3-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2423760.png)
![Hexyl[2-(morpholin-4-yl)ethyl]amine](/img/structure/B2423762.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2423763.png)

![(4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine](/img/structure/B2423765.png)
